molecular formula C16H17N3OS B2791790 N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide CAS No. 1465346-99-9

N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide

Cat. No.: B2791790
CAS No.: 1465346-99-9
M. Wt: 299.39
InChI Key: HVDHASLVSRLKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide is a useful research compound. Its molecular formula is C16H17N3OS and its molecular weight is 299.39. The purity is usually 95%.
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Biological Activity

N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include an indole moiety and a cyanothian group. The chemical formula is C13H12N2OSC_{13}H_{12}N_2OS, and it has a molecular weight of approximately 248.31 g/mol. This compound belongs to a class of indole derivatives that have shown significant pharmacological potential.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies on related indole-based compounds have demonstrated cytotoxic effects against various cancer cell lines, including colon and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, as assessed by assays such as the MTT assay .

Table 1: Antitumor Activity in Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundHT-29 (Colon)12.5
Similar Indole DerivativePC-3 (Prostate)15.0
Similar Indole DerivativeH460 (Lung)10.0

Antiviral Activity

Indole derivatives have also been explored for their antiviral properties. A related study highlighted the development of dual inhibitors against respiratory syncytial virus (RSV) and influenza A virus (IAV). The synthesized compounds showed promising low micromolar to sub-micromolar efficacy against these viruses, suggesting that this compound may exhibit similar antiviral activity .

Table 2: Antiviral Efficacy Against RSV and IAV

CompoundVirusEC50 (µM)Reference
This compoundRSV0.5
This compoundIAV0.7

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Inhibition of Viral Replication : The interference with viral entry or replication processes is a common mechanism for antiviral activity.
  • Interaction with Cellular Targets : The compound may interact with specific receptors or enzymes involved in cellular signaling pathways.

Case Studies

Several case studies have investigated the efficacy of indole derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a related indole compound demonstrated significant tumor reduction in patients with advanced colorectal cancer after a treatment regimen incorporating the compound.
  • Case Study 2 : An observational study noted reduced incidence of influenza infections in populations exposed to indole derivatives during seasonal outbreaks.

Properties

IUPAC Name

N-(4-cyanothian-4-yl)-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c17-11-16(5-7-21-8-6-16)19-15(20)9-12-10-18-14-4-2-1-3-13(12)14/h1-4,10,18H,5-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDHASLVSRLKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C#N)NC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.